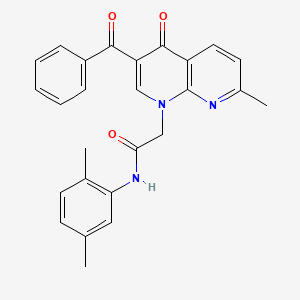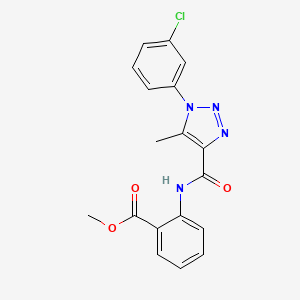![molecular formula C19H21N3O2 B2643099 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2309310-26-5](/img/structure/B2643099.png)
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound is a pyrazolopyrazine derivative that has been synthesized by various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one is not fully understood. However, it has been suggested that the compound exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. This leads to the inhibition of enzyme activity and subsequent disruption of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one can affect various biochemical and physiological processes. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. However, further research is needed to fully understand the effects of this compound on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one in lab experiments include its potent inhibitory activity against enzymes and its potential applications in drug discovery. However, the limitations include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action and effects on biological systems.
Orientations Futures
There are several future directions for research on 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one. These include:
1. Further studies on the compound's mechanism of action and effects on biological systems.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Investigation of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
4. Exploration of the compound's potential as a lead compound for the development of new drugs.
5. Examination of the compound's pharmacokinetics and toxicity in animal models to assess its safety and efficacy.
Méthodes De Synthèse
The synthesis of 5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been achieved by different methods. One of the most commonly used methods is the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-hydroxy-3-(4-nitrophenyl)acrylic acid followed by cyclization with phosphorous oxychloride. Another method involves the condensation of 4-ethoxyphenyl hydrazine and cyclobutanone with 2-nitrobenzaldehyde followed by cyclization with acetic anhydride. These methods have been reported to yield good results in terms of purity and yield.
Applications De Recherche Scientifique
5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one has been studied for its potential applications in drug discovery. It has been shown to exhibit potent inhibitory activity against certain enzymes such as CDK2 and CDK9, which are involved in the regulation of cell cycle progression and transcription. This compound has also been reported to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs.
Propriétés
IUPAC Name |
5-(cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-24-16-8-6-15(7-9-16)17-12-18-19(23)21(10-11-22(18)20-17)13-14-4-3-5-14/h6-12,14H,2-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTLDUUYKDBRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2643016.png)

![1-{5-[(4-benzhydrylpiperazino)carbonyl]-1H-pyrrol-3-yl}-2-phenyl-1-ethanone](/img/structure/B2643018.png)

![3,3-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2643023.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((4-bromophenyl)amino)naphthalene-1,4-dione](/img/structure/B2643026.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2643027.png)

![2-((3,4-Dimethoxyphenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2643030.png)



